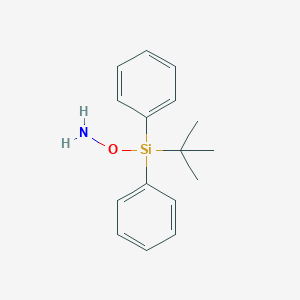

O-(Tert-butyldiphenylsilyl)hydroxylamine

Cat. No. B178090

Key on ui cas rn:

103587-51-5

M. Wt: 271.43 g/mol

InChI Key: PWTWOGMXABHJOA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07022846B2

Procedure details

Under nitrogen, a 50 L extractor was charged with dichloromethane (20 L), triethylamine (7.1 L, 50.9 mol), and hydroxylamine hydrochloride (1769 g, 25.5 mol). The mixture was stirred for 45 minutes then tert-butylchlorodiphenylsilane (7 kg, 25.5 mol) was added in seven 1 kg portions over 40 minutes. Additional dichloromethane (10 L) was added, filling the vessel to capacity. The joints were stoppered and the mixture stirred at 20° C. for 5 days. The resulting thick white suspension was filtered to remove the precipitate (mostly triethylamine hydrochloride). The filtrate was concentrated to a thick paste by rotary evaporation on two separate evaporators. Ethyl acetate (4 L) was added to each portion and evaporation continued until 2 L of solvent were condensed. The suspension from each half was combined in the 50-L reactor, ethyl acetate (28 L) was added, and the mixture was stirred for 15 minutes. The mixture was filtered (removing the remaining triethylamine hydrochloride) and the solvent evaporated (again using two rotary evaporators). When most of the solvent was removed, hexane (4 L) was added to each portion and evaporation continued until 2 L of solvent were condensed. The two halves were combined in the 50-L reactor, hexane (20 L) was added, and the mixture was stirred for 15 minutes. The resulting white solid was collected by filtration, washed with hexanes, and dried in a vacuum oven at 40° C., giving 4780 g (69% yield) of O-(tert-butyldiphenylsilyl)-hydroxylamine.

[Compound]

Name

seven

Quantity

1 kg

Type

reactant

Reaction Step Two

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

ClCCl.C(N(CC)CC)C.Cl.[NH2:12][OH:13].[C:14]([Si:18](Cl)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:17])([CH3:16])[CH3:15]>CCCCCC.C(OCC)(=O)C>[Si:18]([O:13][NH2:12])([C:14]([CH3:17])([CH3:16])[CH3:15])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 L

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

7.1 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

1769 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

Step Two

|

Name

|

|

|

Quantity

|

7 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl

|

[Compound]

|

Name

|

seven

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

20 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

28 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 45 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred at 20° C. for 5 days

|

|

Duration

|

5 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting thick white suspension was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the precipitate (mostly triethylamine hydrochloride)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to a thick paste by rotary evaporation on two

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate evaporators

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate (4 L) was added to each portion and evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing the remaining triethylamine hydrochloride) and the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When most of the solvent was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

hexane (4 L) was added to each portion and evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting white solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 40° C.

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)ON

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4780 g | |

| YIELD: PERCENTYIELD | 69% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |